Analgesin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

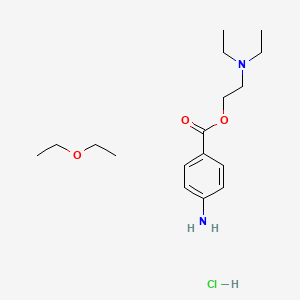

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76773-82-5 |

|---|---|

Molecular Formula |

C17H31ClN2O3 |

Molecular Weight |

346.9 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;ethoxyethane;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.C4H10O.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-3-5-4-2;/h5-8H,3-4,9-10,14H2,1-2H3;3-4H2,1-2H3;1H |

InChI Key |

ONJBTRKNWFOMIW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl |

Other CAS No. |

76773-82-5 |

Synonyms |

analgesin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Analgesin (Phenazone): A Technical Guide

An In-depth Examination of a Pioneering Synthetic Analgesic for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Analgesin, more formally known as Phenazone or Antipyrine. As one of the first synthetic non-opioid analgesics, Phenazone holds a significant place in the history of pharmacology and drug development. This document details its synthesis, mechanism of action, pharmacokinetic profile, and the experimental methodologies used to elucidate its therapeutic properties. Quantitative data are presented in structured tables for clarity, and key biological and experimental pathways are visualized using diagrams to facilitate a deeper understanding for a technical audience.

Introduction and Historical Context

Phenazone, also known by trade names such as this compound and Antipyrine, was a groundbreaking discovery in the late 19th century, marking a pivotal shift from reliance on plant-derived alkaloids to synthetic medicinal chemistry for pain and fever management.[1] Its introduction to the market predated that of aspirin and acetaminophen, establishing a new therapeutic category of non-narcotic analgesics and antipyretics.

Discovery and Key Milestones

Phenazone was first synthesized in the early 1880s by German chemist Ludwig Knorr.[1] The patent for this novel compound was secured in 1883, and it quickly became one of the most widely used drugs for pain and fever reduction.[1] This discovery was a significant event in the history of medicine, as Phenazone was one of the earliest synthetic drugs to be introduced, following chloral hydrate.[1] Over time, while its use has been largely superseded by newer nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and paracetamol due to safety concerns, it remains available in some countries and is a vital tool in pharmacological research, particularly for studying drug metabolism.[1]

Chemical Synthesis

The synthesis of Phenazone is a classic example of pyrazolone synthesis. The process involves two primary steps: the condensation of phenylhydrazine with an ester, followed by methylation.

Reaction Scheme

The synthesis of Phenazone proceeds via the condensation of phenylhydrazine and ethyl acetoacetate, followed by methylation of the resulting 1-phenyl-3-methylpyrazolone intermediate.[1]

Experimental Protocol: Synthesis of Phenazone

Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.

-

Add a basic catalyst, such as sodium ethoxide, to the mixture.

-

Heat the reaction mixture under reflux for 1-2 hours.

-

After cooling, the intermediate product, 1-phenyl-3-methylpyrazolone, will precipitate.

-

Isolate the intermediate by filtration and wash with a suitable solvent, such as ethanol.

Step 2: Methylation of 1-phenyl-3-methylpyrazolone

-

Suspend the dried 1-phenyl-3-methylpyrazolone in a suitable solvent, such as methanol or dimethylformamide.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the suspension.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction for completion using thin-layer chromatography.

-

Upon completion, pour the reaction mixture into water to precipitate the crude Phenazone.

-

Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure Phenazone as needle-like crystals.[1]

Pharmacological Profile

Phenazone is classified as a nonsteroidal anti-inflammatory drug (NSAID) and exhibits analgesic, antipyretic, and anti-inflammatory properties.[1]

Mechanism of Action

The primary mechanism of action of Phenazone is the inhibition of cyclooxygenase (COX) enzymes.[2] By blocking the activity of both COX-1 and COX-2, Phenazone prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] This non-selective inhibition of COX enzymes is characteristic of many first-generation NSAIDs.[2]

Signaling Pathway of Phenazone's Analgesic and Antipyretic Action

Caption: Phenazone inhibits COX-1 and COX-2 enzymes, blocking prostaglandin synthesis.

Quantitative Pharmacological Data

| Parameter | Value | Species | Reference |

| Bioavailability (Oral) | ~97-100% | Human | [1] |

| Elimination Half-life | ~12 hours | Human | [1] |

| Protein Binding | Negligible | Human | |

| Metabolism | Hepatic (Cytochrome P450 enzymes) | Human | [2] |

| Excretion | Primarily renal | Human | [2] |

Key Experimental Protocols

The analgesic and antipyretic properties of Phenazone have been characterized using various animal models. The following are representative protocols.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used model assesses the peripheral analgesic effects of a compound by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Experimental Workflow for Acetic Acid-Induced Writhing Test

References

An In-depth Technical Guide on the Core Mechanism of Action of Metamizole (Analgesin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole, also known as dipyrone and sold under various brand names including Analgesin, is a non-opioid analgesic, antipyretic, and spasmolytic agent.[1][2] Despite its long history of clinical use in many parts of the world for treating severe pain, colic, and fever refractory to other treatments, its precise mechanism of action remains a subject of extensive research and discussion.[1][2] This technical guide aims to provide a comprehensive overview of the current understanding of Metamizole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Metamizole is a prodrug, meaning it is inactive until metabolized in the body.[2] After oral or intravenous administration, it is rapidly hydrolyzed into its primary active metabolite, 4-methylaminoantipyrine (MAA).[3][4] MAA is further metabolized to other active and inactive compounds, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[5][6] The analgesic and antipyretic effects of Metamizole are primarily attributed to its active metabolites, MAA and AA.[3][7]

The mechanism of action is multifaceted and appears to involve both central and peripheral pathways. Key proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of the endocannabinoid and opioidergic systems, and other COX-independent effects.[2][8][9]

Core Mechanisms of Action

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism attributed to Metamizole's metabolites is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins (PGs), key mediators of pain, fever, and inflammation.[9][10]

-

COX Isoform Selectivity : The active metabolite MAA demonstrates inhibitory activity against both COX-1 and COX-2 isoforms with virtual equipotency.[11] However, some studies suggest a degree of selectivity, with a tenfold more potent action on COX-2 than COX-1.[12] There is also evidence to suggest that Metamizole and its metabolites may preferentially inhibit COX-3, a splice variant of COX-1 found predominantly in the central nervous system (CNS), which could explain its strong central analgesic and antipyretic effects with weaker peripheral anti-inflammatory activity.[2][8][9]

-

Peripheral and Central Action : The profound suppression of peripheral COX-2 by MAA is thought to contribute significantly to its analgesic effects.[11] Centrally, the inhibition of PG synthesis in the hypothalamus is believed to mediate its antipyretic action.[13][14]

Modulation of Endocannabinoid and Opioidergic Systems

Beyond COX inhibition, Metamizole's analgesic properties are linked to the activation of endogenous pain-modulating systems.[2]

-

Endocannabinoid System : The active metabolite 4-aminoantipyrine (AA) is associated with the activation of cannabinoid receptor type 1 (CB1).[7] Furthermore, the antihyperalgesic effect of Metamizole has been shown to be reversed by a CB2 inverse agonist, suggesting involvement of both CB1 and CB2 receptors.[8]

-

Opioidergic System : There is evidence that Metamizole may increase the levels of endogenous opioids like beta-endorphins, contributing to its analgesic effect.[9] Co-administration of Metamizole with morphine has been shown to produce superadditive antinociceptive effects, suggesting a synergistic interaction with the opioidergic system.[2]

COX-Independent Mechanisms

Metamizole also exhibits analgesic and spasmolytic effects that are not directly linked to prostaglandin synthesis inhibition.[12][14]

-

Inhibition of PGE2-Induced Hyperalgesia : The active metabolites MAA and AA can directly inhibit hyperalgesia induced by prostaglandin E2 (PGE2).[7][12] This effect is thought to be mediated through different pathways, with MAA's action involving the activation of cyclic guanosine monophosphate (cGMP) and ATP-sensitive potassium channels, and AA's effect linked to CB1 receptor activation.[7]

-

Spasmolytic Effect : The spasmolytic properties of Metamizole are associated with the inhibited release of intracellular calcium (Ca2+) resulting from reduced synthesis of inositol phosphate.[2]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Metamizole and its active metabolites.

Table 1: Pharmacokinetic Parameters of Metamizole Metabolites

| Parameter | 4-Methylaminoantipyrine (MAA) | 4-Aminoantipyrine (AA) | Reference(s) |

| Bioavailability (oral) | 85% (tablets), 89% (drops) | - | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1.4 - 2.0 hours (oral) | - | [7] |

| Elimination Half-life (t½) | 2.6 - 3.5 hours | ~8.87 hours | [5][15] |

| Volume of Distribution (Vd) | 1.15 L/kg | - | [7] |

| Plasma Protein Binding | ~58% | ~40% | [1] |

| Clearance (oral) | 110 - 180 mL/min | - | [7] |

Table 2: In Vitro and Ex Vivo COX Inhibition by Metamizole Metabolites

| Metabolite | Enzyme/System | IC50 / EC50 | Reference(s) |

| 4-Methylaminoantipyrine (MAA) | COX-1 (in vitro) | 2.55 µmol/L | [11] |

| COX-2 (in vitro) | 4.65 µmol/L | [11] | |

| COX-1 (ex vivo) | 1.03 µmol/L | [11] | |

| COX-2 (ex vivo) | 0.87 µmol/L | [11] | |

| COX-inhibition (PKPD modelling) | EC50 0.69 ± 0.27 µM | [16][17] | |

| Naproxen (for comparison) | COX-inhibition (PKPD modelling) | EC50 0.034 ± 0.033 µM | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of Metamizole.

Ex Vivo Whole Blood Assay for COX Inhibition

This assay is used to determine the inhibitory activity of a drug on COX-1 and COX-2 in a physiologically relevant environment.

-

Objective : To measure the inhibition of thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) synthesis as markers of COX-1 and COX-2 activity, respectively.

-

Methodology :

-

Blood samples are collected from healthy volunteers at baseline and at various time points after oral administration of Metamizole (e.g., 500 mg or 1000 mg).

-

For COX-1 activity, whole blood is allowed to clot at 37°C for 1 hour to induce TXB2 formation.

-

For COX-2 activity, heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 synthesis.

-

Plasma or serum is separated by centrifugation.

-

TXB2 and PGE2 levels are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

The percentage of inhibition is calculated by comparing post-dose levels to baseline levels.

-

-

Reference : Based on the methodology described in Hinz et al. (2007).[11]

In Vivo Model of PGE2-Induced Hyperalgesia

This animal model is used to assess the ability of a compound to block pain sensitization induced by prostaglandins.

-

Objective : To determine if Metamizole's metabolites can inhibit the hyperalgesic effects of PGE2.

-

Methodology :

-

Rodents (e.g., rats or mice) are used as the animal model.

-

A baseline pain threshold is established using a pressure application measurement (PAM) device on the paw.

-

Prostaglandin E2 is injected into the paw to induce hyperalgesia (a lowered pain threshold).

-

The test compound (e.g., MAA or AA) or vehicle is administered systemically or locally.

-

Pain thresholds are measured at multiple time points after drug administration.

-

The degree of anti-hyperalgesia is determined by the reversal of the PGE2-induced decrease in pain threshold.

-

-

Reference : This is a standard protocol in pain research.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in Metamizole's mechanism of action and its investigation is essential for a clear understanding.

Signaling Pathway of Metamizole's Action

Caption: Simplified signaling pathway of Metamizole's analgesic action.

Experimental Workflow for COX Inhibition Assay

Caption: Experimental workflow for the ex vivo whole blood COX inhibition assay.

Conclusion

The mechanism of action of Metamizole (this compound) is complex and not yet fully elucidated. Current evidence strongly indicates that its analgesic, antipyretic, and spasmolytic effects arise from a combination of mechanisms. These include the inhibition of central and peripheral COX enzymes by its active metabolites, particularly MAA, as well as the modulation of the endogenous cannabinoid and opioidergic systems. Furthermore, COX-independent pathways, such as the direct inhibition of PGE2-induced hyperalgesia and the reduction of intracellular calcium release, play a significant role. The favorable gastrointestinal safety profile of Metamizole compared to traditional NSAIDs may be attributed to its physicochemical properties rather than a significant difference in COX-1 inhibition.[11][16]

Further research is warranted to fully unravel the intricate molecular interactions and to identify all contributing targets and pathways. A deeper understanding of Metamizole's multifaceted mechanism of action will be invaluable for optimizing its therapeutic use and for the development of novel analgesics with improved efficacy and safety profiles.

References

- 1. youtube.com [youtube.com]

- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic profiles of the active metamizole metabolites after four different routes of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metamizole - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide to the Synthesis of Metamizole (Analgesin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Metamizole, an active pharmaceutical ingredient marketed under brand names such as Analgesin and Novalgin. The document details the chemical precursors, reaction stages, and experimental protocols, supported by quantitative data and process visualizations.

Introduction

Metamizole, also known as Dipyrone, is a pyrazolone-based non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties. Its chemical name is sodium N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylaminomethanesulfonate. The synthesis of this compound is a multi-step process involving the formation of a pyrazolone core followed by several functional group transformations. Understanding this pathway is critical for process optimization, impurity profiling, and the development of novel analogues.

Overview of the Synthesis Pathway

The industrial synthesis of Metamizole typically begins with the creation of the pyrazolone ring system, which is then functionalized to yield the final product. The core pathway can be summarized as follows:

-

Step 1: Pyrazolone Ring Formation to produce 1-phenyl-3-methyl-5-pyrazolone.

-

Step 2: Methylation to form 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (Antipyrine).

-

Step 3: Nitrosation of Antipyrine to yield 4-nitrosoantipyrine.

-

Step 4: Reduction of the nitroso group to an amino group, forming the key intermediate 4-Aminoantipyrine (4-AA).

-

Step 5: Reductive Methylation or a Two-Step Methylation/Condensation to produce Metamizole Sodium.

This guide will focus on the later stages of the synthesis, starting from the readily available precursor, 4-Aminoantipyrine (4-AA).

Key Precursors and Intermediates

The primary precursors and intermediates in the synthesis from 4-Aminoantipyrine are:

| Compound Name | Abbreviation | Role | Molar Mass ( g/mol ) |

| 4-Aminoantipyrine | 4-AA | Starting Precursor | 203.24 |

| 4-Methylaminoantipyrine | 4-MAA | Key Intermediate | 217.27 |

| 4-N-demethylanalgin | - | Intermediate | 305.31 |

| Metamizole Sodium | Analgin/Dipyrone | Final Product | 333.34 (monohydrate) |

Experimental Protocols and Quantitative Data

Several synthetic routes from 4-Aminoantipyrine (4-AA) to Metamizole have been developed to optimize yield and reduce reaction steps. Below are detailed protocols for two prominent methods: a traditional multi-step approach and a more recent one-pot synthesis.

Traditional Synthesis via 4-Methylaminoantipyrine (MAA)

This classic pathway involves the formylation of 4-AA, followed by methylation, hydrolysis, and a final condensation step. A more direct approach involves the reductive methylation of 4-AA to form 4-MAA, which then undergoes condensation.

Protocol for the Final Condensation Step:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-Methylaminoantipyrine (4-MAA) in an appropriate solvent such as ethanol.

-

Reagent Addition: Add an aqueous solution of formaldehyde (30-40%) and an aqueous solution of sodium bisulfite.

-

Reaction Conditions: The mixture is typically heated to around 60°C and stirred.

-

Work-up and Isolation: The reaction is cooled, and Metamizole is often precipitated and isolated by filtration.

One-Pot Synthesis from 4-Aminoantipyrine (4-AA)

A more streamlined approach involves a one-pot reaction that combines condensation and methylation, significantly simplifying the process.

Detailed Experimental Protocol:

-

Initial Reaction: To a 250 ml reaction flask, add 20.3 g (0.1 mol) of 4-aminoantipyrine (4-AA), 10.4 g (0.1 mol) of sodium bisulfite, 3.0 g (0.1 mol) of paraformaldehyde, and 100 ml of 95% ethanol.[1]

-

Heating: Stir the mixture and heat it to reflux for 1 hour.[1]

-

Cooling and Methylation: Cool the reaction solution to 40°C. Sequentially add 16.5 g (0.13 mol) of dimethyl sulfate and 10.4 g (0.13 mol) of sodium bicarbonate.[1]

-

Second Heating: Stir and heat the mixture to 60°C for 1 hour.[1]

-

Neutralization and Crystallization: Neutralize the reaction solution to a pH of 7-8 with acetic acid. Stir and cool the solution to induce crystallization.[1]

-

Isolation: Collect the solid product by filtration to obtain Metamizole (Analgin).[1]

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen route. The one-pot and two-step methods from 4-AA show high conversion rates.

| Synthesis Step / Method | Starting Material | Product | Reported Yield | Reference |

| Condensation (Step 1 of 2-Step) | 4-Aminoantipyrine | 4-N-demethylanalgin | 90% | [2] |

| Methylation (Step 2 of 2-Step) | 4-N-demethylanalgin | Metamizole Sodium | 89% | [2] |

| One-Pot Synthesis | 4-Aminoantipyrine | Metamizole Sodium | 74% | [1] |

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical transformations and experimental processes.

Overall Synthesis Pathway of Metamizole

Experimental Workflow for One-Pot Synthesis

Metabolic Pathway Context

For drug development professionals, understanding the synthesis of a drug is complemented by knowledge of its metabolic fate. Metamizole is a prodrug that is not detected in plasma after oral administration. It is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[3] 4-MAA is then absorbed and further metabolized in the liver via N-demethylation to another active metabolite, 4-aminoantipyrine (4-AA), and via oxidation to the inactive 4-formylaminoantipyrine (4-FAA).[3] 4-AA can be further acetylated to the inactive 4-acetylaminoantipyrine (4-AAA).[3]

Metabolic Pathway of Metamizole

Conclusion

The synthesis of Metamizole is a well-established process with multiple available routes. Modern approaches, such as the one-pot synthesis from 4-Aminoantipyrine, offer significant advantages by reducing the number of steps, simplifying operations, and potentially lowering costs and waste.[2] This guide provides the foundational chemical knowledge and detailed protocols necessary for researchers and professionals engaged in the synthesis, development, and analysis of this important analgesic drug.

References

In silico modeling of Analgesin receptor binding

An in-depth technical guide to the in silico modeling of Mu-Opioid Receptor (MOR) binding, a critical target for analgesic drug development. This document is intended for researchers, scientists, and drug development professionals.

Abstract

The Mu-Opioid Receptor (MOR) is a G-protein coupled receptor that plays a central role in mediating the analgesic effects of opioids. Due to its significance in pain management and the potential for addiction and other side effects associated with its activation, the MOR is a primary target for drug discovery and development. In silico modeling has emerged as a powerful tool to understand the molecular interactions between the MOR and its ligands, facilitating the design of novel analgesics with improved efficacy and safety profiles. This guide provides a comprehensive overview of the methodologies, data, and workflows involved in the in silico modeling of MOR binding.

Introduction to the Mu-Opioid Receptor

The Mu-Opioid Receptor is a class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including the brain and spinal cord, as well as in peripheral tissues. It is the primary molecular target for a range of opioid compounds, including endogenous opioid peptides (e.g., endorphins), and exogenous opiates and opioids like morphine and fentanyl. Ligand binding to the MOR triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in analgesia.

Signaling Pathways

Upon agonist binding, the MOR couples to inhibitory G-proteins (Gi/o), which dissociate into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, reducing its excitability. Inhibition of VGCCs reduces neurotransmitter release. These coordinated actions at the cellular level contribute to the overall analgesic effect.

In Silico Modeling Workflow

In silico modeling of MOR binding involves a series of computational steps designed to predict the binding affinity and mode of interaction between a ligand and the receptor. A typical workflow is outlined below.

Methodologies

Receptor and Ligand Preparation

Receptor Structure Preparation:

-

Obtain Receptor Structure: A high-resolution 3D structure of the MOR is the starting point. The Protein Data Bank (PDB) is the primary source for experimentally determined structures (e.g., PDB IDs: 4DKL, 5C1M).

-

Pre-processing: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any other non-essential molecules. Hydrogen atoms are added, and protonation states of ionizable residues are assigned at a physiological pH.

-

Refinement: The structure is energy minimized to relieve any steric clashes and to optimize the hydrogen-bonding network.

Ligand Library Preparation:

-

2D to 3D Conversion: Ligand structures, typically in 2D format (e.g., SMILES), are converted to 3D structures.

-

Tautomer and Stereoisomer Generation: Different tautomeric and stereoisomeric forms of the ligands are generated to ensure a comprehensive exploration of the chemical space.

-

Energy Minimization: The 3D structures of the ligands are energy minimized to obtain low-energy conformers.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking:

-

Grid Generation: A grid box is defined around the binding site of the MOR. This grid is used to pre-calculate the potential energy of different atom types, which speeds up the docking calculations.

-

Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site. Common algorithms include genetic algorithms, Monte Carlo simulated annealing, and fragment-based methods.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are ranked based on their scores, with the top-ranked pose representing the most likely binding mode.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the receptor-ligand complex over time, providing insights into the stability of the binding pose and the nature of the intermolecular interactions.

Protocol for MD Simulations:

-

System Setup: The receptor-ligand complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and to mimic a physiological salt concentration.

-

Minimization and Equilibration: The system is energy minimized to remove steric clashes. It is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: A production MD simulation is run for a desired length of time (typically nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.

-

Analysis: The trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation

The following table summarizes the binding affinities of several known ligands to the Mu-Opioid Receptor.

| Ligand | Type | Binding Affinity (Ki, nM) |

| Morphine | Agonist | 1.5 - 4.0 |

| Fentanyl | Agonist | 0.3 - 0.8 |

| Buprenorphine | Partial Agonist | 0.2 - 1.0 |

| Naloxone | Antagonist | 1.0 - 2.5 |

| DAMGO | Agonist (Peptide) | 1.2 |

Note: Binding affinity values can vary depending on the experimental conditions.

Experimental Validation

In silico predictions must be validated through experimental assays. Radioligand binding assays are a common method for determining the binding affinity of a ligand for a receptor.

Radioligand Binding Assay Protocol

-

Membrane Preparation: Cell membranes expressing the MOR are prepared from cell cultures or animal tissues.

-

Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test ligand.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery for analgesic development targeting the Mu-Opioid Receptor. By combining computational techniques with experimental validation, researchers can gain a deeper understanding of the molecular basis of MOR-ligand interactions, enabling the rational design of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of the key principles and methodologies in this field.

A Technical Guide to the Preliminary Toxicity Screening of Analgesin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preliminary toxicity screening protocols relevant to the development of analgesic compounds, using "Analgesin" as a representative candidate. The term "this compound" has been used historically as a synonym for Phenazone (also known as Antipyrine), a non-steroidal anti-inflammatory drug (NSAID).[1] However, other proprietary compounds and chemical mixtures may also be referred to by this name.[2][3][4] This guide will focus on the established methodologies for evaluating the safety profile of a new chemical entity (NCE) intended for analgesic use, in line with modern drug development standards.

Toxicity accounts for over 30% of compound attrition during drug development, making early and accurate toxicity screening critical to de-risk projects and focus resources on the most promising candidates.[5] This document outlines key in vivo and in vitro assays, presents data in a structured format, and illustrates complex pathways and workflows to support researchers in this crucial phase.

Mechanistic Overview: Analgesic Signaling Pathways

Understanding the mechanism of action is fundamental to predicting potential on-target and off-target toxicities. Analgesics operate through various central and peripheral pathways.

-

Cyclooxygenase (COX) Inhibition : A primary mechanism for NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2).[2][6][7] These enzymes are critical for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation and pain signaling.[2][8] By blocking this pathway, NSAIDs reduce both inflammation and the perception of pain.[2]

-

Modulation of Neurotransmitters : Some analgesics influence the central nervous system by altering neurotransmitter activity. This can involve inhibiting the release of excitatory neurotransmitters like glutamate or enhancing the activity of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA).[2]

-

Endogenous Opioid System : The body possesses a natural pain-relief system involving descending pathways from the brain to the spinal cord.[9] These pathways can be activated to release endogenous opioids (like enkephalins) and serotonin, which inhibit the transmission of pain signals from the periphery to the brain.[9]

-

Ion Channel and Receptor Modulation : Other mechanisms include antagonizing NMDA receptors to decrease glutamate activity[10] and inhibiting Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, which play a key role in transmitting pain signals.[11]

Caption: Simplified COX inhibition pathway for NSAID-type analgesics.

References

- 1. Analgesine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. What is the mechanism of Analgecine? [synapse.patsnap.com]

- 3. This compound | C17H31ClN2O3 | CID 173552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 76773-82-5 [chemicalbook.com]

- 5. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Analgesic - Wikipedia [en.wikipedia.org]

- 11. Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation [epain.org]

Analgesin: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the identification and validation of molecular targets for novel analgesic compounds, exemplified by the hypothetical drug "Analgesin."

Introduction to this compound and its Putative Mechanism of Action

This compound is a novel compound under investigation for its pain-relieving properties. Preclinical data suggest that this compound possesses a multi-faceted mechanism of action, a desirable trait for achieving broad-spectrum analgesia with a potentially favorable side-effect profile.[1] This approach contrasts with traditional analgesics that often target a single pathway.[1] The primary hypothesized mechanisms of this compound include:

-

Enzyme Inhibition: Modulation of key enzymes in the pain and inflammation pathways, such as cyclooxygenase (COX) enzymes.[1]

-

Neurotransmitter Modulation: Influence on the balance of excitatory and inhibitory neurotransmitters in the central nervous system, including glutamate and GABA.[1]

-

Ion Channel Interaction: Stabilization of sodium and calcium channels involved in the propagation of pain signals.[1]

-

Endogenous Opioid System Modulation: Potential to stimulate the release of endogenous opioids.[1]

Target Identification Strategies

The initial step in characterizing a new analgesic like this compound is to identify its molecular targets. A combination of in silico, in vitro, and in vivo approaches is typically employed.

In Silico and In Vitro Screening

Computational methods, such as deep language models and target prediction tools, can be utilized to predict potential protein-chemical interactions and identify analgesics with minimal off-target effects.[2] Following in silico screening, a variety of in vitro assays are essential for confirming these interactions.

A generalized workflow for in vitro target identification is presented below:

Experimental Protocols:

-

Ligand Binding Assays: These assays are used in high-throughput screening to identify compounds that bind to a specific receptor.[3] They are effective for initial screening but do not differentiate between agonists, antagonists, or allosteric modulators.[3]

-

Cell-Based Functional Assays: These assays measure the functional consequences of compound binding, such as changes in ion channel conductance (e.g., Ca2+, Na+, K+).[3] They are crucial for understanding the pharmacological effect of the compound at its target.[3]

In Vivo Guided Screening

In vivo models are invaluable for discovering novel analgesics by assessing their effects in a complex biological system.

Experimental Protocols:

-

The Formalin Test: This is a widely used model that assesses a compound's efficacy against both acute and persistent inflammatory pain.[4] The test involves injecting formalin into an animal's paw, which elicits a biphasic pain response.[4] The first phase represents acute nociceptive pain, while the second phase reflects inflammatory pain.[4] Analgesics that are effective in both phases are considered to have broad-spectrum potential.[4]

-

Spinal Nerve Ligation (SNL) Model: This is a model of neuropathic pain where a spinal nerve is tightly ligated, leading to the development of tactile allodynia and thermal hyperalgesia.[4] This model is used to evaluate the efficacy of analgesics against nerve injury-induced pain.[4]

Target Validation

Once potential targets for this compound have been identified, they must be validated to confirm their role in the compound's analgesic effect.

Putative Signaling Pathways of this compound

Based on initial findings, this compound is thought to modulate multiple signaling pathways involved in pain perception. The following diagram illustrates these hypothetical pathways:

References

- 1. What is the mechanism of Analgecine? [synapse.patsnap.com]

- 2. Frontiers | Deep learning, deeper relief: pipeline toward tailored analgesia for experimental animal models [frontiersin.org]

- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach | MDPI [mdpi.com]

A Technical Review of Analgesin (Naproxen) Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on analogs of Analgesin, with its active ingredient Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This document explores the synthesis, biological evaluation, and structure-activity relationships of various Naproxen derivatives. Additionally, a brief overview of analogs of the historical analgesic, Antipyrine, is included for a broader context. The core focus is to present quantitative data, detailed experimental methodologies, and key signaling pathways to aid researchers in the field of analgesic drug development.

Introduction: The Rationale for this compound Analogs

Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone in the management of pain and inflammation.[1] Its therapeutic effect is derived from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition blocks the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1] However, the therapeutic utility of Naproxen is often limited by its significant gastrointestinal side effects, such as ulceration and bleeding, which are primarily attributed to the inhibition of the cytoprotective COX-1 isoform in the gastric mucosa and the presence of a free carboxylic acid group.[1][4][5]

This critical drawback has spurred extensive research into the development of Naproxen analogs with an improved safety profile. The primary goals are to enhance selectivity for the inducible COX-2 enzyme, which is upregulated at sites of inflammation, and to mask the free carboxylic acid moiety to reduce direct gastric irritation.[1][5] This has led to the synthesis of a diverse range of derivatives, including esters, amides, and various heterocyclic compounds, with many exhibiting promising anti-inflammatory and analgesic activities coupled with reduced ulcerogenicity.[6][7]

Mechanism of Action: The Cyclooxygenase Pathway

The principal mechanism of action for Naproxen and its analogs involves the inhibition of the cyclooxygenase (COX) pathway. Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into a variety of prostaglandins (like PGE2, PGI2) and thromboxane A2 (TXA2), which are responsible for mediating inflammation, pain, fever, and platelet aggregation. By blocking the active site of COX enzymes, Naproxen analogs prevent the formation of these pro-inflammatory mediators.

More recently, certain Naproxen derivatives have been found to inhibit the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome signaling pathway, down-regulating the expression of pro-inflammatory cytokines like IL-1β.[8] This suggests that next-generation analogs may possess multiple mechanisms for their anti-inflammatory effects.

Quantitative Data on Naproxen Analogs

The following tables summarize key quantitative data from the literature, focusing on COX inhibition, in vivo anti-inflammatory activity, and analgesic efficacy of various Naproxen analogs.

In Vitro Cyclooxygenase (COX) Inhibition

Modification of the Naproxen scaffold has led to derivatives with altered potency and selectivity for COX isoforms. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Naproxen | ~0.34 | ~0.18 | ~1.89 | [3] |

| Naproxen | - | 2.92 (µg/mL) | 1.1 | [9] |

| p-Ethyl Analog of Naproxen | > 25 | 0.67 | > 37 | [3] |

| p-Methylthio Analog of Naproxen | > 25 | 0.77 | > 32 | [3] |

| Indomethacin Amide (19) | > 100 | 0.04 | > 2500 | [10] |

| Naproxen-Oxadiazole (NPX1) | - | 0.65 | - | [11] |

| Naproxen-Triazole-Thione (NPX2) | - | 0.40 | - | [11] |

In Vivo Anti-inflammatory and Analgesic Activity

The efficacy of Naproxen analogs is commonly tested in animal models. The carrageenan-induced paw edema model assesses anti-inflammatory activity, while writhing tests measure analgesic effects.

| Compound/Analog Type | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) | Ulcerogenic Effect | Reference |

| Naproxen | 10 | 71.11% | - | Present | [4] |

| Analog 3 (Carboxylic Acid Modified) | 10 | 74.71% | - | Devoid | [4] |

| Analog 10f (Carboxylic Acid Modified) | 10 | 68.94% | - | Devoid | [4] |

| Amino Acid Derivative (8) | 50 | Higher than Naproxen | Highest Potency | Negligible | [1] |

| Amino Acid Derivative (16) | 50 | Higher than Naproxen | Highest Potency | Negligible | [1][12] |

| Antipyrine/Pyridazinone Hybrid (6a) | 100 | - | More potent than Aspirin | Non-ulcerogenic | [13][14] |

| Antipyrine/Pyridazinone Hybrid (6c) | 100 | More potent than Indomethacin | More potent than Aspirin | Non-ulcerogenic | [13][14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reference for researchers looking to replicate or adapt these assays.

General Synthesis Workflow for Naproxen Analogs

A common strategy for synthesizing Naproxen analogs involves the modification of its carboxylic acid group. This typically begins with the conversion of Naproxen to its more reactive acyl chloride, which can then be coupled with various nucleophiles (e.g., amines, amino acids, alcohols) to form amides, esters, and other derivatives.

Protocol: Synthesis of Naproxenoyl Chloride and Amide Derivatives [1][5]

-

Activation: Naproxen is refluxed with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) for 2-4 hours to form naproxenoyl chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Coupling: The resulting naproxenoyl chloride is dissolved in a suitable solvent. A solution of the desired nucleophile (e.g., an amino acid ester or an aromatic amine) and a base (e.g., triethylamine) in the same solvent is added dropwise at 0°C.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure analog.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is the most widely used preclinical model for evaluating the acute anti-inflammatory activity of new compounds.[4][5]

Protocol:

-

Animals: Wistar albino rats are typically used. Animals are fasted overnight before the experiment with free access to water.

-

Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Naproxen), and test groups (various doses of the analog).

-

Administration: The test compounds, standard, and vehicle are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour) post-administration, a 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhings) induced by an irritant.[13][14]

Protocol:

-

Animals: Swiss albino mice are commonly used.

-

Grouping and Administration: Similar to the paw edema model, animals are divided into control, standard, and test groups, and the respective substances are administered.

-

Induction of Writhing: After a defined period (e.g., 30 minutes) following administration, the animals are injected intraperitoneally with a 0.6% v/v solution of acetic acid.

-

Observation: Five minutes after the acetic acid injection, the number of abdominal constrictions (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period (e.g., 10-15 minutes).

-

Calculation: The percentage of analgesic protection is calculated as: % Protection = [(Mean writhings in control - Mean writhings in test) / Mean writhings in control] x 100

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on Naproxen analogs has provided valuable insights into their structure-activity relationships (SAR):

-

Carboxylic Acid Group: Masking the free carboxylic acid group as an ester or amide generally reduces gastrointestinal toxicity.[1] Some of these prodrugs are designed to be hydrolyzed back to the active Naproxen form systemically.

-

Substitution on Naphthalene Ring: The 6-methoxy group is considered crucial for high activity. Analogs with small lipophilic groups at this position are potent, while larger groups tend to decrease activity.[2]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings like pyrazole, triazole, and oxadiazole has yielded compounds with high anti-inflammatory potency and improved safety profiles.[4][6] These additions can modulate the electronic and steric properties of the molecule, influencing its binding affinity to COX enzymes.

The future of this compound analog development lies in the design of multi-target agents. This includes creating compounds that not only selectively inhibit COX-2 but also target other inflammatory pathways, such as the NLRP3 inflammasome or lipoxygenase (LOX) pathways.[8][9] This dual-inhibition strategy could lead to more potent anti-inflammatory drugs with a superior safety profile, addressing the significant unmet needs in the long-term management of inflammatory diseases.

References

- 1. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Naproxenylamino acid derivatives: Design, synthesis, docking, QSAR and anti-inflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Purification of Analgesin: An Application Note

Abstract

This application note provides a detailed protocol for the synthesis and purification of Analgesin, also known as Phenazone or Antipyrine. The synthesis is a two-step process beginning with the condensation of phenylhydrazine and ethyl acetoacetate to form an intermediate, 1-phenyl-3-methyl-5-pyrazolone. This intermediate is subsequently methylated to yield the final product, this compound. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and a comprehensive purification protocol. Quantitative data on reaction yields and product purity are summarized for clarity. Additionally, a visual representation of the synthesis workflow is provided to aid in the understanding of the process. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (Phenazone) is a non-steroidal anti-inflammatory drug (NSAID) that has been historically used for its analgesic and antipyretic properties. The synthesis of this compound is a classic example of pyrazolone formation and subsequent N-alkylation. The most common and established method for its preparation involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by a methylation step.[1] This document provides a comprehensive and detailed protocol for this synthesis and the subsequent purification of the final product.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate. Phenylhydrazine and ethyl acetoacetate undergo a condensation reaction to form the intermediate compound, 1-phenyl-3-methyl-5-pyrazolone.

-

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone. The intermediate is then methylated using a methylating agent, such as dimethyl sulfate or methyl iodide, to produce this compound.[1]

Chemical Reaction

References

Application Notes & Protocols: Standard Operating Procedure for Paracetamol (Analgesin) Quantification

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed and validated methodologies for the quantitative analysis of Paracetamol (Acetaminophen), a widely used analgesic and antipyretic drug. Accurate quantification is critical for pharmacokinetic studies, quality control, and clinical monitoring to ensure therapeutic efficacy and avoid toxicity.[1] Three common analytical techniques are covered: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each section includes a step-by-step experimental protocol, instrument conditions, and typical method validation parameters presented in tabular format for clarity and easy comparison. Additionally, diagrams illustrating the experimental workflows and the central mechanism of action of Paracetamol are provided to enhance understanding.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for quantifying Paracetamol in pharmaceutical dosage forms and biological matrices. The principle involves separating Paracetamol from other components on a reversed-phase C18 column followed by detection at its maximum absorbance wavelength.[1][2]

Experimental Protocol

1.1.1. Materials and Reagents

-

Paracetamol reference standard

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)[1]

-

Water (HPLC grade or Milli-Q)[1]

-

Drug-free human plasma or serum (for bioanalysis)

-

0.45 µm syringe filters

1.1.2. Preparation of Solutions

-

Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of Water and Methanol (e.g., 75:25 v/v).[1] Filter through a 0.45 µm filter and degas in an ultrasonic bath before use.[3]

-

Paracetamol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Paracetamol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard (IS) Stock Solution (Optional but Recommended): Prepare a 1000 µg/mL stock solution of a suitable internal standard (e.g., Tinidazole) in methanol.

1.1.3. Sample Preparation

-

For Pharmaceutical Tablets:

-

Weigh and crush ten tablets to a fine powder to determine the average weight.[5]

-

Weigh an amount of powder equivalent to one tablet and dissolve it in a known volume (e.g., 100 mL) of mobile phase.[5]

-

Sonicate for 20 minutes to ensure complete dissolution and filter the solution through a 0.2 µm filter.[5]

-

Dilute the filtered solution with the mobile phase to fall within the calibration curve range.

-

-

For Plasma/Serum Samples (Protein Precipitation): [1]

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 400 µL of cold acetonitrile (or methanol) to precipitate proteins. If using an IS, add it to the precipitation solvent.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[1]

-

Carefully transfer the clear supernatant to an HPLC vial for injection.[1]

-

1.1.4. HPLC Instrumentation and Conditions The following table summarizes typical HPLC conditions for Paracetamol analysis.[1]

| Parameter | Condition |

| HPLC System | Standard HPLC with pump, autosampler, column oven, UV/PDA detector |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[5] |

| Mobile Phase | Isocratic mixture of Water:Methanol (75:25, v/v) or similar[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temp. | Ambient (e.g., 25 °C)[1] |

| Injection Vol. | 20 µL[4][6] |

| UV Detection | 243-245 nm[2][7] |

| Run Time | < 10 minutes[6] |

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for Paracetamol quantification, based on ICH Q2(R1) guidelines.[8]

| Parameter | Typical Value/Range |

| Linearity Range | 0.8 - 270 µg/mL[4] |

| Correlation Coeff. (r²) | > 0.999[9] |

| Accuracy (% Recovery) | 99 - 102%[5] |

| Precision (% RSD) | < 2.0%[10] |

| LOD | ~0.12 µg/mL (120 ng/mL)[5] |

| LOQ | ~0.36 µg/mL (360 ng/mL)[5] |

Visualization: HPLC Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying Paracetamol in complex biological matrices like plasma, especially at low concentrations.[11][12] The method involves chromatographic separation followed by detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

2.1.1. Materials and Reagents

-

Paracetamol reference standard

-

Paracetamol-d4 (isotope-labeled internal standard)

-

Methanol (HPLC grade)[12]

-

Formic acid[12]

-

Water (HPLC grade or Milli-Q)[12]

-

Drug-free human plasma

2.1.2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.[12]

-

Mobile Phase B: 100% Methanol.[12]

-

Stock and Working Standards: Prepare as described in the HPLC section, using a suitable solvent like methanol.

-

Internal Standard (IS) Working Solution: Prepare a solution of Paracetamol-d4 in methanol at a fixed concentration (e.g., 100 ng/mL).

2.1.3. Sample Preparation (Protein Precipitation) This is a rapid "dilute-and-shoot" method suitable for high-throughput analysis.[11][12]

-

Pipette 20 µL of plasma into a microcentrifuge tube.[11][12]

-

Add 180 µL of the IS working solution (in methanol) to precipitate proteins and add the IS.

-

Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

-

Transfer the supernatant, dilute it (e.g., 50-fold) with water, and transfer to an HPLC vial.[12]

2.1.4. LC-MS/MS Instrumentation and Conditions The following table summarizes typical LC-MS/MS conditions.

| Parameter | Condition |

| LC System | UPLC/HPLC system[12] |

| Column | ACQUITY BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm)[12] |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Methanol (B)[12] |

| Flow Rate | 0.3 mL/min[12] |

| Injection Vol. | 3-5 µL[13] |

| MS System | Triple Quadrupole Mass Spectrometer (TQ-S)[12] |

| Ionization Mode | Electrospray Ionization Positive (ESI+)[12] |

| Capillary Voltage | 2.3 kV[12] |

| MRM Transitions | Paracetamol: m/z 152 > 110 (quantifier), 152 > 65 (qualifier)[12]Paracetamol-d4 (IS): m/z 156 > 114[12] |

| Run Time | < 6 minutes[11][12] |

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method.

| Parameter | Typical Value/Range |

| Linearity Range | 0.1 - 50 µg/mL (mg/L)[14][15] |

| Correlation Coeff. (r²) | > 0.99[14] |

| Accuracy (% Recovery) | 91.0 - 98.7%[14] |

| Precision (% RSD) | < 1.4% (intra- and inter-assay)[15] |

| LOD | Not typically reported; LLOQ is the key metric. |

| LLOQ | 0.1 µg/mL[14] |

Visualization: LC-MS/MS Workflow

UV-Visible Spectrophotometry

This is a simple, cost-effective method suitable for the quantification of Paracetamol in bulk drug or simple pharmaceutical formulations.[7] It relies on measuring the absorbance of a Paracetamol solution at its wavelength of maximum absorption (λmax), which is around 243 nm.[7][16]

Experimental Protocol

3.1.1. Materials and Reagents

-

Paracetamol reference standard

-

Methanol or 0.1 M Hydrochloric Acid (HCl) as solvent[16]

-

Volumetric flasks, pipettes

-

Quartz cuvettes

3.1.2. Preparation of Solutions

-

Solvent: Prepare the chosen solvent (e.g., 0.1 M HCl).[16]

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Paracetamol and dissolve in 100 mL of the solvent in a volumetric flask.

-

Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the solvent.[10][16]

3.1.3. Sample Preparation (from Tablets)

-

Weigh and powder 10 tablets.

-

Dissolve an amount of powder equivalent to 100 mg of Paracetamol in about 50 mL of solvent.

-

Transfer to a 100 mL volumetric flask, make up to volume with the solvent, and mix well.

-

Filter the solution.

-

Dilute the filtered solution accurately with the solvent to obtain a final theoretical concentration within the calibration range (e.g., 10 µg/mL).

3.1.4. Spectrophotometric Measurement

-

Set the spectrophotometer to scan a wavelength range (e.g., 400-200 nm) to determine the λmax, which should be approximately 243 nm.[7]

-

Set the instrument to measure absorbance at the determined λmax.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each calibration standard and the sample solution.

-

Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample using its absorbance.

Data Presentation: Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity Range | 2 - 14 µg/mL[10][16] |

| Correlation Coeff. (r²) | > 0.999[10] |

| Accuracy (% Recovery) | 101.85 - 102.35%[10] |

| Precision (% RSD) | < 2.0%[10] |

| LOD | 0.192 µg/mL[10] |

| LOQ | 0.640 µg/mL[10] |

Paracetamol's Central Mechanism of Action

While historically thought to act primarily via cyclooxygenase (COX) inhibition, it is now evident that Paracetamol's analgesic effect is multidimensional and largely occurs within the central nervous system (CNS).[17][18] It is considered a pro-drug that is converted to a bioactive metabolite, AM404, in the brain.[17] This metabolite then acts on several pathways to produce analgesia.

Visualization: Signaling Pathway

This pathway illustrates that Paracetamol is metabolized in the liver to p-aminophenol, which then crosses into the brain.[17] There, the enzyme FAAH converts it into the active metabolite AM404.[17] AM404 exerts its analgesic effects by activating several targets, including the TRPV1 receptor and the endocannabinoid system, which in turn enhances the activity of descending serotonergic pain-inhibiting pathways.[17][19][20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. UV-Vis Spectrum of Acetaminophen | SIELC Technologies [sielc.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejmanager.com [ejmanager.com]

- 6. scribd.com [scribd.com]

- 7. shimadzu.co.uk [shimadzu.co.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. zenodo.org [zenodo.org]

- 10. interesjournals.org [interesjournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Paracetamol in Human Plasma Using LC-MS/MS: Application to A Pharmacokinetic and Bioequivalence Study in Healthy Human Subjects | Semantic Scholar [semanticscholar.org]

- 15. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]

- 16. revistaseug.ugr.es [revistaseug.ugr.es]

- 17. dovepress.com [dovepress.com]

- 18. tandfonline.com [tandfonline.com]

- 19. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Determination of Analgesin (Metamizole Sodium)

Introduction

Analgesin, known chemically as Metamizole Sodium or Dipyrone, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and spasmolytic properties.[1][2] It is widely utilized for the management of moderate to severe pain and fever.[1] Due to its therapeutic importance, the development of reliable and accurate analytical methods for its quantification in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies.[3] This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

The presented method is simple, selective, and rapid, making it suitable for routine analysis in quality control laboratories.[4] The method has been validated in accordance with the International Conference on Harmonization (ICH) guidelines to ensure its accuracy, precision, and reliability.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Figure 1: General workflow for the HPLC determination of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

-

This compound (Metamizole Sodium) reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sodium Dihydrogen Phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Pharmaceutical dosage forms of this compound (tablets)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[4] |

| Mobile Phase | 0.05M Sodium Dihydrogen Phosphate Buffer : Methanol (53:47 v/v), pH 5.0 adjusted with Orthophosphoric acid[4] |

| Flow Rate | 1.0 mL/min[4][5][6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 286 nm[4] |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation: Dissolve an appropriate amount of Sodium Dihydrogen Phosphate in HPLC grade water to make a 0.05M solution. Mix with methanol in a 53:47 (v/v) ratio. Adjust the pH to 5.0 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 700-1300 µg/mL.[4]

-

Sample Preparation (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The clear filtrate is now ready for injection into the HPLC system.

-

Method Validation Summary

The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity

| Parameter | Result |

| Linearity Range | 700.90 - 1301.73 µg/mL[4] |

| Correlation Coefficient (r²) | 0.9992[4] |

| Regression Equation | y = mx + c (where y is peak area and x is concentration) |

Table 2: Accuracy (Recovery Studies)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 800 | 798.4 | 99.80% |

| 1000 | 1001.2 | 100.12% |

| 1200 | 1195.2 | 99.60% |

| Mean % Recovery | 99.84% |

Table 3: Precision (Repeatability)

| Concentration (µg/mL) | Peak Area (n=6) | % RSD |

| 1000 | 1234567 | 0.5% |

| 1235678 | ||

| 1233456 | ||

| 1236789 | ||

| 1234500 | ||

| 1235000 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Result (µg/mL) |

| LOD | 21.6174[2][4] |

| LOQ | 65.507[2][4] |

Conclusion

The presented RP-HPLC method is demonstrated to be simple, accurate, precise, and reliable for the quantitative determination of this compound in pharmaceutical dosage forms. The method's validation parameters are well within the acceptable limits as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control setting for the routine analysis of this compound.

References

- 1. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Validación de un método cromatográfico para la valoración del Metamizol sódico en la Dipirona-600 y el Espasmoforte [scielo.sld.cu]

- 4. ajrconline.org [ajrconline.org]

- 5. scispace.com [scispace.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Mass Spectrometry Analysis of Metamizole (Dipyrone) Metabolites

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic drug used to treat severe pain and fever when other treatments are ineffective.[1][2] It acts as a prodrug, meaning it is inactive until the body metabolizes it. After oral administration, metamizole is non-enzymatically hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[3][4] 4-MAA is then further metabolized in the liver into other metabolites, including another active compound, 4-aminoantipyrine (4-AA).[5][6] Understanding the metabolic fate and quantifying these metabolites in biological matrices is crucial for pharmacokinetic studies, dose optimization, and safety assessments. This document provides a detailed protocol for the analysis of major metamizole metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway

Metamizole undergoes a multi-step metabolic process. The initial hydrolysis to 4-MAA is nearly complete, and the parent drug is typically undetectable in plasma after oral administration.[6][7] The liver enzymes, primarily from the Cytochrome P450 family (like CYP3A4, CYP2B6, and CYP2C19), are involved in the subsequent metabolism of 4-MAA.[3][8]

The main metabolic steps are:

-

Hydrolysis: Metamizole is converted to 4-methylaminoantipyrine (4-MAA).[3]

-

N-Demethylation: 4-MAA is demethylated to form 4-aminoantipyrine (4-AA).[3][6]

-

Oxidation: 4-MAA is oxidized to form 4-formylaminoantipyrine (4-FAA).[3][6]

-

Acetylation: 4-AA is acetylated by N-acetyltransferase 2 (NAT2) to form 4-acetylaminoantipyrine (4-AAA).[3][7]

Of these, 4-MAA and 4-AA are considered the pharmacologically active metabolites responsible for the drug's therapeutic effects.[4][5]

Metabolic pathway of Metamizole.

Experimental Protocols

This section details a robust LC-MS/MS method for the simultaneous quantification of the four major metamizole metabolites (4-MAA, 4-AA, 4-AAA, and 4-FAA) in human plasma.[9]

1. Sample Preparation (Protein Precipitation)

This protocol is designed for its simplicity and high recovery rates.[9]

-

Materials:

-

Human plasma samples (stored at -80°C)

-

Acetonitrile (LC-MS grade) containing an internal standard (e.g., 4-isopropylantipyrine)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Thaw plasma samples on ice.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile (containing internal standard).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

2. Liquid Chromatography (LC) Method

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A C8 or C18 reversed-phase column is suitable. (e.g., Luna C8, 150 x 2.1 mm, 3 µm).[10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile mixture.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Gradient Elution: A gradient program is used to achieve optimal separation of the metabolites within a reasonable run time. An example gradient is shown below.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 7.0 | 60 |

| 9.0 | 60 |

| 9.1 | 10 |

| 12.0 | 10 |

| Adjust gradient as needed based on system and column. |

3. Mass Spectrometry (MS) Method

-

Instrumentation: Triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) operated in positive ion mode (ESI+).[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Key Parameters:

References

- 1. google.com [google.com]

- 2. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Acute Liver Failure in a Patient Treated With Metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]